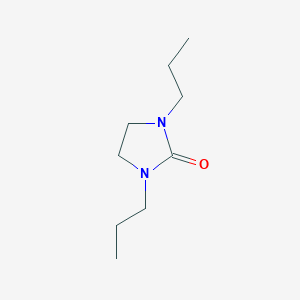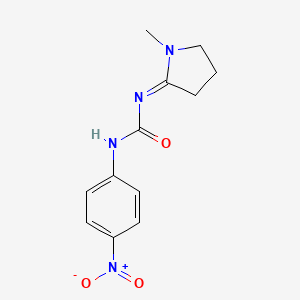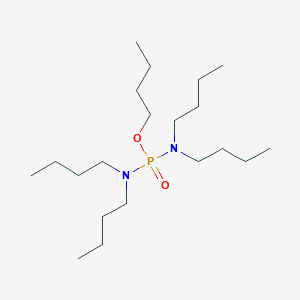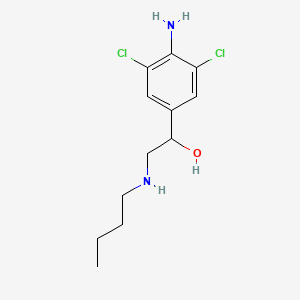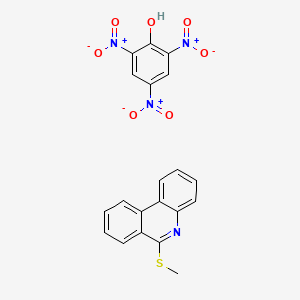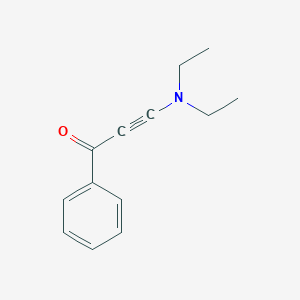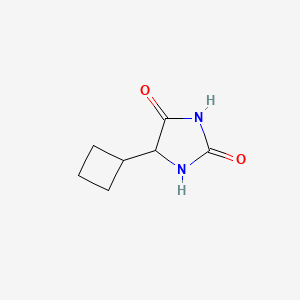
5-Cyclobutylimidazolidine-2,4-dione
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5-Cyclobutylimidazolidine-2,4-dione is a heterocyclic compound that features an imidazolidine ring fused with a cyclobutyl group. This compound is part of the imidazolidine-2,4-dione family, which is known for its diverse biological and chemical properties. The imidazolidine ring is a five-membered ring containing two nitrogen atoms at positions 1 and 3, and carbonyl groups at positions 2 and 4. The cyclobutyl group adds a unique structural aspect, potentially influencing the compound’s reactivity and biological activity.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 5-Cyclobutylimidazolidine-2,4-dione can be achieved through various methods. One common approach involves the cyclization of appropriate precursors under controlled conditions. For instance, the reaction of cyclobutylamine with glyoxal in the presence of a base can lead to the formation of the imidazolidine ring. The reaction typically requires a solvent such as ethanol and is conducted at elevated temperatures to facilitate the cyclization process.
Another method involves the use of cyclobutyl isocyanate and glycine derivatives. The reaction proceeds through the formation of an intermediate, which then cyclizes to form the desired imidazolidine-2,4-dione structure. This method may require the use of catalysts to enhance the reaction rate and yield.
Industrial Production Methods
Industrial production of this compound may involve continuous flow synthesis techniques to optimize yield and efficiency. Continuous flow reactors allow for precise control of reaction conditions, such as temperature, pressure, and reactant concentrations. This method can significantly reduce reaction times and improve product purity. Additionally, semi-continuous work-up steps, such as vacuum filtration, can be integrated into the process to streamline production and minimize waste.
化学反応の分析
Types of Reactions
5-Cyclobutylimidazolidine-2,4-dione can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate. This reaction may lead to the formation of imidazolidine-2,4-dione derivatives with additional functional groups.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride. These reactions can convert the carbonyl groups into hydroxyl groups, resulting in the formation of diols.
Substitution: The compound can participate in nucleophilic substitution reactions, where nucleophiles such as amines or thiols replace specific atoms or groups within the molecule. This can lead to the formation of various substituted imidazolidine-2,4-dione derivatives.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; typically conducted in aqueous or organic solvents at room temperature or slightly elevated temperatures.
Reduction: Sodium borohydride, lithium aluminum hydride; reactions are usually performed in anhydrous solvents such as tetrahydrofuran (THF) or diethyl ether.
Substitution: Amines, thiols; reactions may require the presence of a base or acid catalyst and are conducted in solvents like ethanol or methanol.
Major Products Formed
The major products formed from these reactions include various substituted imidazolidine-2,4-dione derivatives, diols, and other functionalized compounds. These products can exhibit different chemical and biological properties, making them valuable for further research and applications.
科学的研究の応用
5-Cyclobutylimidazolidine-2,4-dione has several scientific research applications across various fields:
Chemistry: The compound is used as a building block for the synthesis of more complex molecules
Biology: In biological research, this compound derivatives are studied for their potential as enzyme inhibitors or modulators. These compounds can help elucidate the mechanisms of enzyme action and contribute to the development of new therapeutic agents.
Medicine: The compound and its derivatives are investigated for their potential pharmacological activities, including antimicrobial, anticancer, and anti-inflammatory properties. Research in this area aims to identify new drug candidates and improve existing treatments.
Industry: In industrial applications, this compound is used as an intermediate in the synthesis of agrochemicals, pharmaceuticals, and specialty chemicals. Its reactivity and versatility make it a valuable component in various manufacturing processes.
作用機序
The mechanism of action of 5-Cyclobutylimidazolidine-2,4-dione depends on its specific application and the target molecule or pathway. In general, the compound may interact with biological targets such as enzymes, receptors, or nucleic acids. The imidazolidine ring can form hydrogen bonds, coordinate with metal ions, or participate in hydrophobic interactions, influencing the activity of the target molecule.
For example, in enzyme inhibition, this compound derivatives may bind to the active site of the enzyme, blocking substrate access and preventing catalysis. This interaction can be reversible or irreversible, depending on the nature of the binding and the specific enzyme involved.
類似化合物との比較
5-Cyclobutylimidazolidine-2,4-dione can be compared with other similar compounds, such as:
Thiazolidine-2,4-dione: This compound features a sulfur atom in place of one of the nitrogen atoms in the imidazolidine ring. Thiazolidine-2,4-dione derivatives are known for their hypoglycemic and anti-inflammatory activities.
Imidazolidine-2-thione: This compound has a sulfur atom replacing one of the carbonyl groups in the imidazolidine ring. Imidazolidine-2-thione derivatives exhibit antimicrobial and antifungal properties.
Oxazolidine-2,4-dione: This compound contains an oxygen atom in place of one of the nitrogen atoms in the imidazolidine ring. Oxazolidine-2,4-dione derivatives are studied for their potential as antibacterial agents.
The uniqueness of this compound lies in its cyclobutyl group, which can influence the compound’s reactivity and biological activity. This structural feature distinguishes it from other imidazolidine-2,4-dione derivatives and may contribute to its specific applications and properties.
特性
CAS番号 |
49606-82-8 |
|---|---|
分子式 |
C7H10N2O2 |
分子量 |
154.17 g/mol |
IUPAC名 |
5-cyclobutylimidazolidine-2,4-dione |
InChI |
InChI=1S/C7H10N2O2/c10-6-5(4-2-1-3-4)8-7(11)9-6/h4-5H,1-3H2,(H2,8,9,10,11) |
InChIキー |
HSYVRAQZKUMWAW-UHFFFAOYSA-N |
正規SMILES |
C1CC(C1)C2C(=O)NC(=O)N2 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


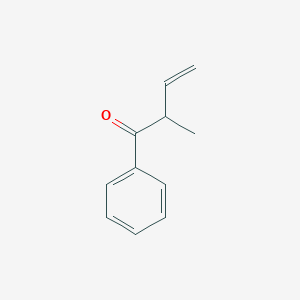
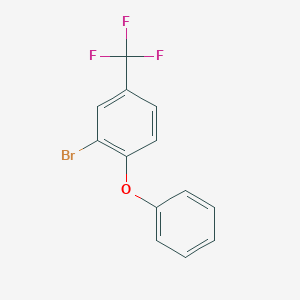
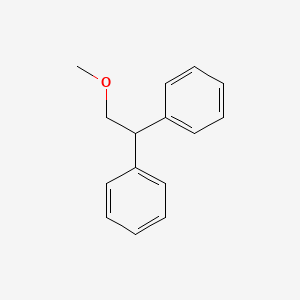
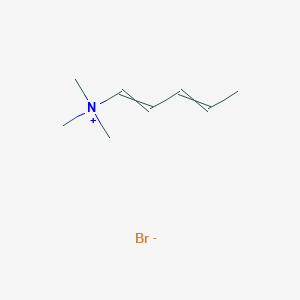

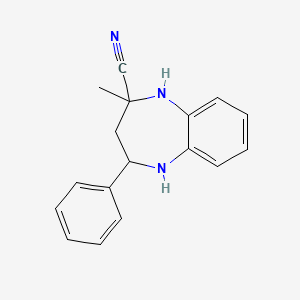
![Phosphonic acid, [2-(4-fluorophenyl)-2-oxoethyl]-, diethyl ester](/img/structure/B14669769.png)
